In-Depth Technical Guide: Structural and Pharmacological Profiling of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
In-Depth Technical Guide: Structural and Pharmacological Profiling of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Executive Summary
In modern drug discovery, the strategic assembly of privileged scaffolds is paramount to developing highly selective and bioavailable therapeutics. 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS: 1005697-97-1) represents a highly versatile, modular building block frequently utilized in the design of kinase inhibitors, GPCR antagonists, and novel antibacterial agents[1],[2].
This technical whitepaper provides an authoritative breakdown of the compound’s physicochemical properties, structural rationale, and synthetic methodologies. Designed for medicinal chemists and drug development professionals, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols for seamless integration into high-throughput discovery pipelines.
Physicochemical Profiling & Structural Rationale
The utility of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine stems from the synergistic properties of its three core moieties: the pyrazole ring, the sulfonyl linker, and the piperazine core[1],.
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1-Ethyl-3-methyl-1H-pyrazole: Heteroaromatic rings like pyrazole are classic hinge-binding motifs in kinase inhibitors. They provide critical hydrogen bond donor and acceptor interactions within the ATP-binding pocket. The ethyl and methyl substitutions tune the lipophilicity and dictate the dihedral angle of the molecule, preventing steric clashes within tight binding pockets[3],[4].
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Sulfonyl Group ( SO2 ): Unlike planar amide bonds, the sulfonyl group adopts a rigid tetrahedral geometry. This acts as a precise vector, directing the attached piperazine out of the hydrophobic pocket and toward the solvent-exposed region. Furthermore, sulfonamides exhibit superior metabolic stability against amidases[2].
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Piperazine Core: A ubiquitous pharmacophore that modulates the overall pKa of the molecule, enhances aqueous solubility, and serves as a modular attachment point for further derivatization (e.g., reductive amination or cross-coupling)[5].
Quantitative Physicochemical Data
To facilitate compound library design and Lipinski Rule-of-Five assessments, the core quantitative metrics of the scaffold are summarized below[1],[6]:
| Property | Value | Clinical / Synthetic Significance |
| CAS Number | 1005697-97-1 | Primary identifier for procurement and registry[1]. |
| Molecular Weight | 258.34 g/mol | Low MW allows ample room for downstream functionalization without exceeding the 500 Da limit[6]. |
| Molecular Formula | C10H18N4O2S | Indicates a high nitrogen content, favorable for target engagement[6]. |
| Topological Polar Surface Area (TPSA) | 75.6 Ų | Optimal for membrane permeability; balances solubility and lipophilicity[6]. |
| Hydrogen Bond Acceptors | 5 | Facilitates strong interactions with kinase hinge regions and water networks[6]. |
| XLogP3-AA | ~0.3 - 1.0 | Favorable lipophilicity profile for oral bioavailability[6]. |
Synthetic Methodology & Self-Validating Protocols
The synthesis of sulfonyl piperazines requires strict control over reaction kinetics to prevent bis-sulfonylation and degradation. The following protocol outlines the optimal synthesis of the target compound using a mono-Boc-protected piperazine strategy[2],[5].
Causality in Experimental Design
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Why use Boc-Piperazine? Unprotected piperazine possesses two equivalent secondary amines. Reacting it directly with a sulfonyl chloride often yields a mixture of mono- and bis-sulfonylated products. Using mono-Boc-piperazine ensures a strict 1:1 stoichiometric coupling[2].
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Why use DIPEA over Triethylamine? N,N-Diisopropylethylamine (DIPEA) is sterically hindered. This prevents the base from acting as a competing nucleophile against the highly reactive pyrazole-4-sulfonyl chloride, thereby minimizing the formation of inactive side products[3],[4].
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Temperature Control (0 °C to RT): Sulfonylation is highly exothermic. Initiating the reaction at 0 °C controls the kinetic rate, preventing thermal degradation of the pyrazole core[4],[5].
Step-by-Step Protocol
Step 1: Sulfonylation (Formation of the Boc-Protected Intermediate)
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Preparation: Dissolve mono-Boc-piperazine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.
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Base Addition: Add DIPEA (1.5 eq, 15 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath[3].
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Electrophile Addition: Dissolve 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq, 10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic release[4].
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4–6 hours.
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Validation Checkpoint 1: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The reaction is complete when the sulfonyl chloride spot is entirely consumed[3].
Step 2: Deprotection & Isolation
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Cleavage: Cool the reaction mixture to 0 °C and slowly add Trifluoroacetic acid (TFA, 10 equivalents). Stir at room temperature for 2 hours[2].
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Quenching: Concentrate the mixture in vacuo to remove excess TFA. Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO3 until the pH of the aqueous layer reaches ~8.0[5].
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Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine[5].
Step-by-step synthetic workflow for 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine.
Pharmacological Utility & Target Engagement
The pyrazole-sulfonyl-piperazine architecture is a highly validated pharmacophore in the development of targeted therapeutics. Its most prominent application is in the design of ATP-competitive kinase inhibitors and novel Gram-negative antibiotics (such as LpxH inhibitors)[2].
When a drug candidate utilizing this scaffold enters a biological system, the pyrazole ring anchors the molecule to the target protein via hydrogen bonding. The sulfonyl group acts as a rigid spacer, projecting the piperazine ring into the solvent channel. Because the piperazine is basic (protonated at physiological pH), it drastically improves the aqueous solubility of the parent drug, enhancing oral bioavailability and altering the pharmacokinetic (PK) profile without disrupting the primary pharmacodynamic (PD) binding event[2],[5].
Mechanistic target engagement model of the pyrazole-sulfonyl-piperazine pharmacophore.
Analytical Validation Protocols
To ensure the trustworthiness of the synthesized building block before integration into complex drug discovery libraries, the following self-validating analytical parameters must be met[3],[5]:
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Ionization Mode: ESI+ (Electrospray Ionization Positive).
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Expected m/z : 259.1 [M+H]+ (Calculated exact mass is 258.11)[6].
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Purity Threshold: >95% based on UV integration at 254 nm.
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1 H NMR (400 MHz, CDCl3 ):
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Look for the distinct singlet of the pyrazole aromatic proton (~7.50 ppm).
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Confirm the presence of the ethyl group (quartet at ~4.10 ppm, triplet at ~1.40 ppm) and the methyl group (singlet at ~2.20 ppm).
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The piperazine protons should appear as distinct multiplets between 2.80–3.20 ppm, confirming the successful deprotection of the Boc group (which would otherwise appear as a massive singlet at ~1.45 ppm)[3],[5].
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Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. guidechem.com [guidechem.com]
